- Oligo(naphthylene-ethynylene) molecular rods, European Journal of Organic Chemistry, 2013, 2013(14), 2813-2822

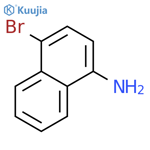

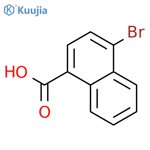

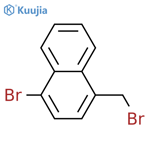

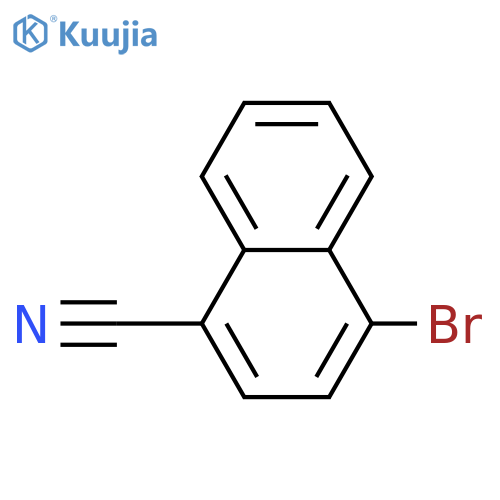

Cas no 92616-49-4 (4-Bromonaphthalene-1-carbonitrile)

92616-49-4 structure

상품 이름:4-Bromonaphthalene-1-carbonitrile

4-Bromonaphthalene-1-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 4-Bromo-1-naphthonitrile

- 1-Naphthalenecarbonitrile, 4-bromo-

- 4-BroMonaphthalene-1-carbonitrile

- AK106553

- 1-bromo-4-cyanonaphthalene

- 4-Bromo-1-cyanonaphthalene

- ITKIWUNXKKMMSE-UHFFFAOYSA-N

- BCP17063

- VT1258

- FCH1351600

- SY023954

- AX8243399

- V9190

- 4-Bromo-1-naphthalenecarbonitrile (ACI)

- SCHEMBL1343517

- AKOS016008642

- CS-W020623

- DTXSID30562722

- DB-083896

- MFCD17012445

- 92616-49-4

- 4-Bromonaphthalene-1-carbonitrile

-

- MDL: MFCD17012445

- 인치: 1S/C11H6BrN/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-6H

- InChIKey: ITKIWUNXKKMMSE-UHFFFAOYSA-N

- 미소: N#CC1C2C(=CC=CC=2)C(Br)=CC=1

계산된 속성

- 정밀분자량: 230.96836g/mol

- 동위원소 질량: 230.96836g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 1

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 0

- 복잡도: 230

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 소수점 매개변수 계산 참조값(XlogP): 3.6

- 토폴로지 분자 극성 표면적: 23.8

4-Bromonaphthalene-1-carbonitrile 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Sealed in dry,Room Temperature

4-Bromonaphthalene-1-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A663481-250mg |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 250mg |

$6.0 | 2024-04-16 | |

| TRC | B686008-1g |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 1g |

$ 98.00 | 2023-04-18 | ||

| Chemenu | CM140358-100g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 100g |

$449 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EJ496-100mg |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 98% | 100mg |

30CNY | 2021-05-08 | |

| Ambeed | A663481-5g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 5g |

$19.0 | 2024-04-16 | |

| Ambeed | A663481-10g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 10g |

$37.0 | 2024-04-16 | |

| Alichem | A219003681-250mg |

4-Bromo-1-cyanonaphthalene |

92616-49-4 | 98% | 250mg |

$700.40 | 2023-08-31 | |

| TRC | B686008-100mg |

4-Bromonaphthalene-1-carbonitrile |

92616-49-4 | 100mg |

$ 64.00 | 2023-04-18 | ||

| Chemenu | CM140358-25g |

4-Bromo-1-naphthonitrile |

92616-49-4 | 98% | 25g |

$184 | 2021-08-05 | |

| abcr | AB440559-100 g |

4-Bromo-1-naphthonitrile, 98%; . |

92616-49-4 | 98% | 100g |

€542.30 | 2023-04-22 |

4-Bromonaphthalene-1-carbonitrile 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Boron trifluoride etherate , tert-Butyl nitrite Solvents: 1,2-Dimethoxyethane ; 15 min, -15 °C; 1 h, -15 °C; 20 min, -15 °C → 5 °C

1.2 Solvents: Pentane ; rt

1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt

1.2 Solvents: Pentane ; rt

1.3 Reagents: Cuprous cyanide Solvents: Acetonitrile , Water ; rt; 2 h, reflux; reflux → rt

참조

합성회로 2

반응 조건

1.1 Solvents: Dimethylformamide ; 17 h, reflux

참조

- Enhancement of fluorescence quenching and exciplex formation in DNA major groove by double incorporation of modified fluorescent deoxyuridines, Bioorganic & Medicinal Chemistry Letters, 2012, 22(12), 4103-4105

합성회로 3

반응 조건

1.1 Solvents: Dimethylformamide

1.2 Solvents: Benzene , Water

1.2 Solvents: Benzene , Water

참조

- Bromination of tetralin. Short and efficient synthesis of 1,4-dibromonaphthalene, Collection of Czechoslovak Chemical Communications, 2000, 65(11), 1791-1804

합성회로 4

반응 조건

참조

- Preparation of naphthylisothiazoline derivatives for use as pesticides, World Intellectual Property Organization, , ,

합성회로 5

반응 조건

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Acetonitrile ; rt; 3 h, 79 °C

1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C

1.2 Catalysts: Cupric acetate Solvents: Acetonitrile ; overnight, 79 °C

참조

- Preparation of 4-bromo-1-naphthonitrile with 1-methylnaphthalene as starting material, China, , ,

합성회로 6

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C

1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt

1.4 Reagents: Water ; rt

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 45 min, 0 °C

1.3 Reagents: Copper bromide (CuBr) Solvents: Water ; 0 °C; 1 d, rt

1.4 Reagents: Water ; rt

참조

- Preparation of heterocyclyl-piperidinyl/piperazinyl-isochromans as CNS agents, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

참조

- SRN1 syntheses of bis(phenylthio)- and dicyanonaphthalenes via diazo sulfides, Tetrahedron, 1990, 46(6), 2205-12

합성회로 8

반응 조건

1.1 Reagents: Dimethylformamide , Thionyl chloride Solvents: Toluene ; 60 °C

1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C

1.2 Reagents: Sulfolane , Hydrazine sulfate ; 120 °C

참조

- Significant rate enhancement via potassium pivalate in a Miyaura borylation approach to verinurad, Tetrahedron Letters, 2020, 61(10),

합성회로 9

반응 조건

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

참조

- Study on synthesis process of RDEA3170, Xiandai Yaowu Yu Linchuang, 2015, 30(10), 1179-1184

합성회로 10

반응 조건

1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ; 1 h, 60 °C

1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C

1.3 Solvents: Toluene ; 90 min, 120 °C

1.2 Reagents: Sulfolane , Sulfamide Solvents: Toluene ; 60 °C → 120 °C

1.3 Solvents: Toluene ; 90 min, 120 °C

참조

- Process Development, Manufacture, and Understanding of the Atropisomerism and Polymorphism of Verinurad, Organic Process Research & Development, 2022, 26(3), 936-948

합성회로 11

반응 조건

1.1 Solvents: Dimethylformamide ; 16 h, 125 °C

1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt

1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, rt

참조

- Preparation of condensed ring derivatives for treating hyperuricemia and related diseases, World Intellectual Property Organization, , ,

합성회로 12

반응 조건

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

참조

- Method for preparing urate-anion exchanger 1 inhibitor, China, , ,

합성회로 13

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt; rt → 0 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C

1.3 Reagents: Sodium bicarbonate ; neutralized

1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; < 5 °C; 30 min, < 5 °C

1.3 Reagents: Sodium bicarbonate ; neutralized

1.4 Reagents: Cuprous cyanide Solvents: Water ; rt; rt → 70 °C; 30 min, 70 °C

참조

- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,

합성회로 14

반응 조건

1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Carbon tetrachloride , Water ; rt; 2 h, 20 °C

1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

1.2 Reagents: Iodine , Ammonia Solvents: Acetonitrile , Water ; rt; 4 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium sulfite Solvents: Water ; rt

참조

- One-pot transformation of methylarenes into aromatic nitriles with inorganic metal-free reagents, European Journal of Organic Chemistry, 2014, 2014(19), 4115-4122

합성회로 15

반응 조건

1.1 Reagents: Ammonium hydroxide , Iodine Solvents: 1,4-Dioxane ; 3.5 h, 30 °C

참조

- Process for preparation of halogenated arylcarbonitrile, China, , ,

합성회로 16

반응 조건

1.1 Solvents: Dimethylformamide ; 12 h, 130 °C

참조

- Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors for the Treatment of Hyperuricemia of Gout, Medicinal Chemistry (Sharjah, 2017, 13(3), 260-281

합성회로 17

반응 조건

1.1 Solvents: Dimethylformamide ; rt → 130 °C; 12 h, 130 °C

1.2 Solvents: Dichloromethane ; 3 h, 130 °C

1.2 Solvents: Dichloromethane ; 3 h, 130 °C

참조

- Design, synthesis and bioactivity of highly sterically congested flexible uric acid transporter 1 (URAT1) inhibitors, Youji Huaxue, 2017, 37(9), 2303-2314

합성회로 18

반응 조건

1.1 Solvents: Dimethylformamide ; overnight, rt → 125 °C

참조

- Thioacetate compounds as URAT-1 agonists and their preparation, compositions and methods of use, World Intellectual Property Organization, , ,

4-Bromonaphthalene-1-carbonitrile Raw materials

- 1-Bromo-4-methylnaphthalene

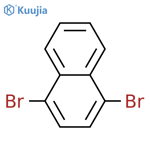

- 1,4-Dibromonaphthalene

- Cuprate(1-), bis(cyano-kC)-, sodium (1:1)

- 4-bromonaphthalene-1-carboxylic acid

- Borate(1-),tetrafluoro-

- 1-Bromo-4-(bromomethyl)naphthalene

- 1-Amino-4-bromonaphthalene

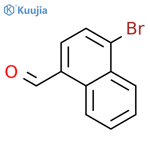

- 4-Bromo-1-napthaldehyde

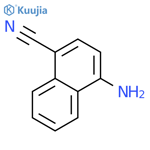

- 4-aminonaphthalene-1-carbonitrile

4-Bromonaphthalene-1-carbonitrile Preparation Products

4-Bromonaphthalene-1-carbonitrile 관련 문헌

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

2. Back matter

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

92616-49-4 (4-Bromonaphthalene-1-carbonitrile) 관련 제품

- 2229116-90-7(methyl 4-(dimethylamino)-3-hydrazinylbenzoate)

- 19816-88-7(1,3-Diphenylacetone P-Toluenesulfonylhydrazone)

- 1806743-96-3(Methyl 6-(fluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)

- 2171597-50-3(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylhexanamidoacetamido}acetic acid)

- 2128735-23-7(Fmoc-NH-ethyl-SS-propionic NHS ester)

- 1805454-63-0(Ethyl 3-cyano-4-ethyl-5-methylbenzoate)

- 905087-21-0((S)-2-Amino-N,N-dimethylbutanamide)

- 2418659-37-5(tert-butyl 4-({3-iodo-5-2-(trimethylsilyl)ethynylphenyl}methyl)piperazine-1-carboxylate)

- 896290-61-2(methyl 3-(3-methanesulfonylbenzamido)-5-phenylthiophene-2-carboxylate)

- 848985-89-7(3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-methyl-5-(1,1,2,2-tetrafluoroethyl)-)

추천 공급업체

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

순결:98%

재다:Company Customization

가격 ($):문의

Amadis Chemical Company Limited

(CAS:92616-49-4)4-Bromonaphthalene-1-carbonitrile

순결:99%

재다:100g

가격 ($):275.0